4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O3S. It is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid typically involves the reaction of dimethyl 4-oxocyclohexane-1,3-dicarboxylate with thiourea under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline core structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid include:
- 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydro-quinazoline-6-carboxylic acid
- 4-hydroxy-2-quinolones
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
5446-27-5 |
---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15) |
InChI Key |
NFYSAMOPHBJRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.